molecular formula C20H23FN4O4S B2680560 8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251602-92-2

8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2680560
CAS No.: 1251602-92-2
M. Wt: 434.49
InChI Key: MJKMKOITXZXZKK-UHFFFAOYSA-N
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Description

8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that features a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with azepane-1-sulfonyl and 3-fluoro-4-methoxyphenyl groups under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(azepane-1-sulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to its triazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-(azepan-1-ylsulfonyl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4S/c1-29-17-9-8-15(13-16(17)21)14-25-20(26)24-12-6-7-18(19(24)22-25)30(27,28)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKMKOITXZXZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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